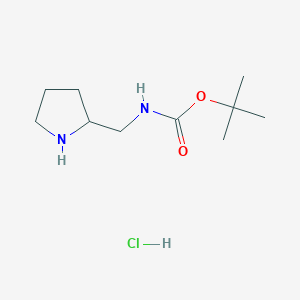

tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(pyrrolidin-2-ylmethyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-7-8-5-4-6-11-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXIPBKSPZRMDNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662440 | |

| Record name | tert-Butyl [(pyrrolidin-2-yl)methyl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188263-71-9 | |

| Record name | tert-Butyl [(pyrrolidin-2-yl)methyl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl (Pyrrolidin-2-ylmethyl)carbamate Hydrochloride

Abstract

tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride is a chiral bifunctional molecule of significant interest in medicinal chemistry and pharmaceutical development. Its structure, which combines a pyrrolidine ring with a side chain containing a primary amine protected by a tert-butoxycarbonyl (Boc) group, renders it an exceptionally versatile building block for the synthesis of complex, high-value molecules.[1][2] The pyrrolidine motif is a prevalent scaffold in numerous FDA-approved drugs, valued for its ability to confer favorable physicochemical properties such as enhanced aqueous solubility and to serve as a key pharmacophoric element.[3] This guide provides a comprehensive technical overview of its physicochemical properties, synthesis, characterization, and applications, with a focus on field-proven experimental protocols and the causal logic behind methodological choices, designed for researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

The strategic value of this compound lies in its pre-packaged chirality and orthogonally protected functional groups. The pyrrolidine nitrogen and the exocyclic primary amine possess distinct reactivities. The Boc group provides robust protection for the primary amine under a wide range of conditions (e.g., basic, hydrogenolytic, and nucleophilic), yet it can be removed cleanly under acidic conditions.[2] This differential reactivity allows for selective modification at the pyrrolidine nitrogen without affecting the side-chain amine, and vice-versa.

This "plug-and-play" characteristic is crucial in multi-step synthetic campaigns where precise control over reactivity is paramount.[4] The pyrrolidine ring itself is not merely a passive scaffold; it introduces a specific three-dimensional geometry that can be critical for achieving optimal binding to biological targets like enzymes and receptors.[2]

Physicochemical and Structural Properties

The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, making it a stable, solid material at room temperature.[1] A summary of its key properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₁ClN₂O₂ | PubChem[5] |

| Molecular Weight | 236.74 g/mol | PubChem[6] |

| Appearance | White to off-white solid | Fisher Scientific[7] |

| Melting Point | 105 - 109 °C | Fisher Scientific[7] |

| Boiling Point | ~303.9 °C at 760 mmHg (free base) | iChemical[8] |

| Solubility | Soluble in water, methanol. | Inferred from structure |

| CAS Number | 869559-03-3 (S-isomer HCl salt) | BLDpharm[9] |

Note: Properties such as boiling point are often reported for the free base rather than the hydrochloride salt.

Synthesis and Purification Workflow

The most common and stereospecific synthesis commences from a readily available chiral precursor, typically L-proline or its derivative, L-prolinol. This ensures the desired stereochemistry at the C2 position of the pyrrolidine ring is maintained throughout the synthesis.

3.1. General Synthetic Pathway

The synthesis is a well-established, multi-step process that leverages standard protection and functional group interconversion strategies.[1] The causality behind each step is critical for ensuring high yield and purity.

Caption: General synthetic workflow from L-Proline.

-

Rationale for Step 1: The carboxylic acid of proline is reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective.

-

Rationale for Step 2: The pyrrolidine nitrogen is protected with a Boc group using di-tert-butyl dicarbonate ((Boc)₂O). This prevents it from acting as a nucleophile in subsequent steps.

-

Rationale for Step 3: The primary alcohol is converted into a better leaving group (e.g., a mesylate with MsCl) and then displaced with an azide (NaN₃). The azide is an excellent precursor to a primary amine.

-

Rationale for Step 4: The azide is reduced to the primary amine. Catalytic hydrogenation (H₂, Pd/C) is a clean and efficient method.

-

Rationale for Step 5: The final free base is converted to its hydrochloride salt by treatment with HCl in an anhydrous solvent like dioxane or ether, which facilitates precipitation of the pure, solid product.

Key Applications in Medicinal Chemistry

The utility of this building block spans numerous therapeutic areas. The carbamate functional group itself is a common structural motif in many approved drugs due to its high chemical and metabolic stability, often serving as a stable surrogate for a peptide bond.[10][11]

-

Scaffold for DPP-4 Inhibitors: Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemics used for treating type 2 diabetes. Several drugs in this class, such as Teneligliptin, incorporate a pyrrolidine scaffold derived from similar building blocks.[3]

-

Synthesis of Novel Antibiotics: The pyrrolidine ring is a key component of certain classes of antibiotics. This building block can be used to introduce this moiety and append various side chains to explore structure-activity relationships (SAR).

-

Development of CNS-Active Agents: The pyrrolidine structure is a privileged scaffold for targeting central nervous system (CNS) receptors. Its rigid conformation helps in orienting substituents for optimal receptor engagement.

-

Precursor for PROTACs and Molecular Glues: In modern drug discovery, this molecule can serve as a versatile linker component or ligand scaffold in the design of Proteolysis Targeting Chimeras (PROTACs).

Experimental Protocols

The following protocols are presented as self-validating systems, incorporating in-process checks to ensure reaction success.

5.1. Protocol: Boc Deprotection to Yield 2-(Aminomethyl)pyrrolidine Dihydrochloride

This protocol describes the removal of the Boc protecting group, a common subsequent step in a synthetic sequence.

Objective: To quantitatively remove the Boc group to liberate the primary amine.

Materials:

-

This compound (1.0 eq)

-

4M HCl in 1,4-Dioxane (10-20 eq)

-

Anhydrous Diethyl Ether

-

Nitrogen or Argon atmosphere

Procedure:

-

Reaction Setup: To a round-bottom flask purged with nitrogen, add this compound (1.0 eq).

-

Reagent Addition: Add 4M HCl in 1,4-dioxane (10-20 volumes, ensuring a significant excess of HCl).

-

Reaction Execution: Stir the resulting slurry or solution at room temperature.

-

Causality Insight: The large excess of HCl drives the equilibrium towards the deprotected amine and ensures complete protonation of both nitrogen atoms. 1,4-Dioxane is an excellent solvent for both the starting material and the reagent.[4]

-

-

In-Process Monitoring (Trustworthiness): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Take a small aliquot, quench it with saturated NaHCO₃ solution, extract with ethyl acetate, and spot on a TLC plate. The disappearance of the starting material (a UV-inactive, ninhydrin-negative spot after heating) and the appearance of a new baseline spot (ninhydrin-positive) indicates completion. This typically takes 2-4 hours.

-

Workup and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

-

Purification: Add anhydrous diethyl ether to the residue. This will cause the dihydrochloride salt product to precipitate as a solid.

-

Causality Insight: The product salt is insoluble in diethyl ether, while any organic byproducts (like tert-butanol derivatives) remain in solution. This serves as a non-chromatographic purification step.

-

-

Final Product: Collect the solid by filtration, wash with additional diethyl ether, and dry under vacuum to yield 2-(aminomethyl)pyrrolidine as its pure dihydrochloride salt.

Caption: Workflow for Boc-deprotection and product isolation.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

-

Hazard Identification: The compound is classified as a skin and eye irritant and may cause respiratory tract irritation.[12][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields (conforming to EN166 or OSHA 29 CFR 1910.133), chemical-resistant gloves, and a lab coat.[7][12]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12] Avoid all personal contact. Do not eat, drink, or smoke when using this product.[13]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed.[14] Recommended storage is often refrigerated.[13]

-

In case of Exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[12]

-

Skin: Wash off immediately with plenty of soap and water.[13]

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[12][13]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[7]

-

Conclusion

This compound is a high-value, versatile chiral building block that empowers chemists in the rapid and efficient synthesis of complex molecular targets. Its robust protection strategy, inherent chirality, and well-defined reactivity make it an indispensable tool in modern drug discovery and development. Understanding the causal principles behind its synthesis and reactions, as outlined in this guide, is key to leveraging its full potential in creating novel therapeutics.

References

- Benchchem. (2025). (S)-1-Boc-2-(aminomethyl)pyrrolidine: A Comprehensive Technical Guide for Drug Discovery. Benchchem.

- Benchchem. (2025). The Pivotal Role of (R)-(-)-N-Boc-3-pyrrolidinol as a Chiral Building Block in Drug Discovery. Benchchem.

- PharmaBlock.

- Fisher Scientific. (2025).

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of (S)-3-(Boc-Amino)Pyrrolidine in Advanced Organic Synthesis.

- Apollo Scientific. Safety Data Sheet - tert-Butyl [(3S)

- Mykhailiuk, P., et al. Synthesis of unique pyrrolidines for drug discovery. Enamine.

- Combi-Blocks, Inc. (2023).

- iChemical. (S)-tert-Butyl (pyrrolidin-2-ylmethyl)

- PubChem. (S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride.

- Combi-Blocks, Inc. (2023).

- PubChem. (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride.

- BLDpharm. (S)-tert-Butyl (pyrrolidin-2-ylmethyl)

- T. S. Mansour, et al. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central.

- A. Bakal, et al. (2017). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. enamine.net [enamine.net]

- 4. benchchem.com [benchchem.com]

- 5. (S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride | C10H21ClN2O2 | CID 44828652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride | C10H21ClN2O2 | CID 44828651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. (S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate, CAS No. 141774-70-1 - iChemical [ichemical.com]

- 9. 1070968-08-9|(S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride|BLD Pharm [bldpharm.com]

- 10. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. combi-blocks.com [combi-blocks.com]

- 14. combi-blocks.com [combi-blocks.com]

tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride chemical properties

An In-depth Technical Guide to tert-Butyl (pyrrolidin-2-ylmethyl)carbamate Hydrochloride for Researchers and Drug Development Professionals

Introduction

This compound is a pivotal bifunctional building block in modern organic synthesis and medicinal chemistry. Its structure incorporates a chiral pyrrolidine ring, a primary amine protected by a tert-butyloxycarbonyl (Boc) group, and a secondary amine in the form of a hydrochloride salt. This arrangement offers chemists a versatile scaffold for constructing complex molecular architectures. The Boc group provides a stable yet readily cleavable protecting group for the primary amine, while the pyrrolidine's secondary amine is available for a wide array of chemical transformations. The hydrochloride salt form not only enhances the compound's stability but also improves its handling characteristics and solubility in polar solvents.

This guide provides a comprehensive overview of the chemical properties, spectroscopic data, synthesis, reactivity, and applications of this compound, tailored for researchers and professionals in the field of drug development.

Part 1: Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These values are essential for experimental design, safety assessment, and analytical characterization.

| Property | Value |

| Chemical Formula | C₁₀H₂₁ClN₂O₂ |

| Molecular Weight | 236.74 g/mol |

| Appearance | White to off-white solid or crystalline powder |

| Melting Point | Data not consistently available; may vary with purity and isomeric form |

| Boiling Point | 303.9 °C at 760 mmHg (Predicted for free base)[1] |

| Solubility | Soluble in water, methanol, and other polar solvents |

| Stability | Stable under recommended storage conditions; sensitive to strong oxidizing agents and moisture.[2][3] |

Note: Some physical properties like boiling point are predicted for the free base, (S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate (CAS No. 141774-70-1), as the hydrochloride salt would likely decompose at high temperatures.[1]

Part 2: Spectroscopic Data and Structural Elucidation

Accurate structural confirmation is paramount. The following section details the expected spectroscopic signatures for tert-butyl (pyrrolidin-2-ylmethyl)carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides distinct signals for each part of the molecule.

-

Boc Group: A sharp singlet appearing around 1.4 ppm, integrating to 9 protons.

-

Pyrrolidine Ring Protons: A series of complex multiplets typically found between 1.5 and 3.5 ppm. The proton at the chiral center (C2) will appear as a multiplet.

-

Methylene Bridge (-CH₂-NHBoc): Two diastereotopic protons adjacent to the chiral center will appear as distinct multiplets, often in the 2.9-3.4 ppm range.

-

NH Protons: The carbamate NH and the pyrrolidinium N⁺H₂ protons will appear as broad singlets, with chemical shifts that can vary significantly depending on the solvent and concentration.

-

-

¹³C NMR: The carbon spectrum confirms the carbon framework.

-

Boc Group: Two distinct signals are expected: one for the quaternary carbon (~80 ppm) and one for the three equivalent methyl carbons (~28 ppm). The carbonyl carbon of the carbamate appears around 156 ppm.

-

Pyrrolidine Ring Carbons: Signals for the four carbons of the pyrrolidine ring will appear in the aliphatic region, typically between 25 and 60 ppm.

-

Methylene Bridge Carbon: The carbon of the -CH₂- group will be found around 45 ppm.

-

Mass Spectrometry (MS)

In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as the molecular ion of the free base. The expected exact mass for the [M+H]⁺ ion is approximately 201.16 m/z (for C₁₀H₂₁N₂O₂⁺).

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

-

N-H Stretching: A broad band in the range of 3200-3400 cm⁻¹ corresponding to the N-H stretch of the carbamate and the pyrrolidinium salt.

-

C-H Stretching: Sharp peaks just below 3000 cm⁻¹ for aliphatic C-H bonds.

-

C=O Stretching: A strong, sharp absorption band around 1690-1710 cm⁻¹ is characteristic of the carbamate carbonyl group.

-

N-H Bending: A peak around 1520-1540 cm⁻¹ from the N-H bending of the carbamate group.

Part 3: Synthesis and Reactivity

General Synthesis Pathway

The most common and straightforward synthesis involves the protection of the primary amine of 2-(aminomethyl)pyrrolidine with di-tert-butyl dicarbonate ((Boc)₂O). The subsequent addition of hydrochloric acid yields the desired salt.

Caption: General workflow for the synthesis of the target compound.

Illustrative Experimental Protocol: Boc Protection

-

Dissolution: Dissolve 2-(aminomethyl)pyrrolidine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in an ice bath.

-

Base Addition: Add a slight excess (1.1 equivalents) of a non-nucleophilic base, like triethylamine, to scavenge the acid byproduct.

-

Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in the same solvent to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours until the reaction is complete (monitored by TLC or LC-MS).

-

Workup: Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product (the free base) can be purified by column chromatography on silica gel if necessary.

-

Salt Formation: Dissolve the purified free base in a minimal amount of a solvent like diethyl ether or ethyl acetate and add a solution of HCl in ether or dioxane dropwise until precipitation is complete.

-

Isolation: Collect the resulting white precipitate by filtration, wash with cold ether, and dry under vacuum to yield the final hydrochloride salt.

Core Reactivity and Chemical Transformations

The utility of this compound stems from the orthogonal reactivity of its functional groups.

Caption: Key chemical transformations of the title compound.

-

Boc Group Deprotection: The tert-butoxycarbonyl group is the cornerstone of this molecule's utility. It is stable to a wide range of reaction conditions but can be cleanly removed under acidic conditions.

-

Mechanism: The reaction proceeds via protonation of the carbonyl oxygen, followed by the elimination of isobutylene and carbon dioxide to release the free primary amine.

-

Common Reagents: Trifluoroacetic acid (TFA) in DCM, or a solution of hydrogen chloride in an organic solvent like dioxane, methanol, or ethyl acetate are most commonly employed.[4]

-

-

Pyrrolidine Nitrogen Functionalization: The secondary amine of the pyrrolidine ring is a nucleophile and can be functionalized through various reactions, including:

-

N-Alkylation: Reaction with alkyl halides or other alkylating agents under basic conditions.

-

N-Acylation: Reaction with acyl chlorides or acid anhydrides to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-substituted derivatives.

-

Part 4: Applications and Significance

This compound is not merely a laboratory chemical but a key intermediate in synthesizing high-value molecules.

-

Pharmaceutical Synthesis: It serves as a chiral starting material for numerous drug candidates. The pyrrolidine motif is a common feature in many biologically active compounds, including antivirals, enzyme inhibitors, and central nervous system agents.

-

Peptidomimetics: The compound is used to introduce constrained, non-natural amino acid-like structures into peptides.[2] This can enhance proteolytic stability, improve receptor binding affinity, and control the secondary structure of the peptide.

-

Asymmetric Catalysis: Chiral derivatives of the pyrrolidine ring are widely used as ligands in asymmetric catalysis, making this compound a valuable precursor for developing new catalytic systems.

Part 5: Safety, Handling, and Storage

Adherence to proper safety protocols is essential when working with any chemical reagent.

-

Hazard Identification:

-

Handling and Personal Protective Equipment (PPE):

-

Storage and Stability:

-

First Aid Measures:

-

If Swallowed: Rinse mouth and seek medical attention.[5]

-

If on Skin: Wash off immediately with plenty of soap and water.[5]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5]

-

If Inhaled: Move the person to fresh air.[5]

-

Conclusion

This compound is a highly valuable and versatile building block in synthetic chemistry. Its unique combination of a chiral pyrrolidine core, an orthogonally protected primary amine, and a reactive secondary amine provides a robust platform for the efficient synthesis of complex and biologically relevant molecules. A thorough understanding of its chemical properties, reactivity, and handling requirements allows researchers to leverage its full potential in drug discovery and development programs.

References

-

ChemBK. (2024, April 9). tert-butyl [(2R)-pyrrolidin-2-ylMethyl]carbaMate. Retrieved from [Link]

-

iChemical. (S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate, CAS No. 141774-70-1. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method for pyrrolidine-2-carboxylic acid derivatives.

Sources

- 1. (S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate, CAS No. 141774-70-1 - iChemical [ichemical.com]

- 2. chembk.com [chembk.com]

- 3. combi-blocks.com [combi-blocks.com]

- 4. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 5. combi-blocks.com [combi-blocks.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

Structure Elucidation of tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride: A Multi-Technique Spectroscopic Approach

An In-depth Technical Guide for Drug Development Professionals

Abstract

The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research and drug development. It ensures quality, safety, and reproducibility. This guide provides an in-depth, field-proven methodology for the complete structure elucidation of tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride (C₁₀H₂₁ClN₂O₂), a common building block in medicinal chemistry. We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The causality behind each experimental choice is explained to create a self-validating analytical workflow, ensuring the highest degree of confidence in the final structural assignment.

Introduction: The Imperative of Structural Integrity

In the synthesis of novel chemical entities and active pharmaceutical ingredients (APIs), intermediates like this compound serve as critical synthons. The presence of a Boc-protecting group, a chiral center at the C2 position of the pyrrolidine ring, and a hydrochloride salt form makes its structural verification a non-trivial but essential task. An incorrect structural assignment can lead to failed downstream reactions, impure final compounds, and erroneous biological data.

This guide presents a logical, multi-pronged strategy to confirm the molecular identity, connectivity, and functional group composition of the target molecule. By leveraging orthogonal analytical techniques, we build a cohesive and irrefutable body of evidence.

Chapter 1: Foundational Analysis: Molecular Formula and Functional Groups

Before delving into the complex world of atomic connectivity, we must first establish the elemental composition and the types of chemical bonds present. This foundational knowledge is efficiently gained through High-Resolution Mass Spectrometry (HRMS) and FTIR Spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

The Causality of Choice: HRMS is selected over standard mass spectrometry for its ability to provide a highly accurate mass measurement of the parent ion. This accuracy is sufficient to predict a unique molecular formula, which is the first and most critical piece of the structural puzzle. We employ a soft ionization technique, such as Electrospray Ionization (ESI), to minimize fragmentation and maximize the abundance of the molecular ion.

Expected Data: The target molecule is a hydrochloride salt, which will dissociate in the ESI source. We expect to observe the protonated molecule (the free base + H⁺), [M+H]⁺.

| Ion | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₁₀H₂₁N₂O₂⁺ | 201.1603 |

Table 1: Predicted HRMS data for the parent ion of tert-butyl (pyrrolidin-2-ylmethyl)carbamate.

Protocol: ESI-TOF HRMS

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water).

-

Instrument Setup: Calibrate the Time-of-Flight (TOF) mass analyzer using a known standard. Set the ESI source to positive ion mode.

-

Infusion: Infuse the sample solution at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

-

Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its measured mass to the calculated theoretical mass. An accuracy within 5 ppm is required for confident formula assignment.

Fourier-Transform Infrared (FTIR) Spectroscopy

The Causality of Choice: FTIR spectroscopy is an invaluable and rapid tool for identifying the functional groups present in a molecule.[1][2] It works by detecting the absorption of infrared radiation by specific molecular vibrations. For this molecule, we are looking for definitive evidence of the carbamate group, the N-H bonds of the ammonium salt, and the C-H bonds of the alkyl portions.

Expected Data: The FTIR spectrum provides a "fingerprint" of the molecule's functional groups.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Rationale |

| ~3300-3400 | N-H Stretch | Carbamate N-H | Indicates the secondary amide of the Boc group. |

| ~3000-2700 (broad) | N⁺-H Stretch | Ammonium Salt | Broad, strong absorption characteristic of a secondary ammonium ion.[3] |

| 2975-2850 | C-H Stretch | Alkyl (sp³) | Confirms the presence of the pyrrolidine ring and tert-butyl group. |

| ~1690-1710 | C=O Stretch | Carbamate Carbonyl | A strong, sharp peak confirming the carbamate ester functionality.[4][5] |

| ~1510-1540 | N-H Bend | Carbamate N-H | Complements the N-H stretching vibration. |

| ~1160-1250 | C-O Stretch | Carbamate Ester | Associated with the C-O bond of the carbamate. |

Table 2: Key predicted vibrational frequencies for this compound.

Protocol: FTIR Spectroscopy (KBr Pellet Method)

-

Preparation: Gently grind 1-2 mg of the sample with ~150 mg of dry, spectroscopy-grade Potassium Bromide (KBr) in an agate mortar until a fine, homogenous powder is formed.[3]

-

Pellet Formation: Transfer the powder to a pellet-forming die and apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.

-

Data Acquisition: Place the KBr pellet in the spectrometer's sample holder. Record a background spectrum of air. Then, acquire the sample spectrum from 4000 to 400 cm⁻¹.[6]

Chapter 2: NMR Spectroscopy: Mapping the Atomic Framework

With the molecular formula and functional groups established, we turn to Nuclear Magnetic Resonance (NMR) spectroscopy to map the precise connectivity of every atom. This multi-experiment approach is the core of the structure elucidation process.

¹H NMR: Proton Environment and Count

The Causality of Choice: ¹H NMR provides information about the chemical environment, number, and neighboring protons for every unique hydrogen atom in the molecule. The hydrochloride form is critical here; the protonation of the pyrrolidine nitrogen will significantly deshield adjacent protons.

Expected Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| H-a (t-Bu) | ~1.45 | Singlet (s) | 9H | Nine equivalent methyl protons of the Boc group.[4] |

| H-b, H-c (Pyrrolidine C3, C4) | ~1.6-2.2 | Multiplets (m) | 4H | Diastereotopic methylene protons of the pyrrolidine ring. |

| H-d (Pyrrolidine C5) | ~3.1-3.4 | Multiplet (m) | 2H | Methylene protons adjacent to the N⁺H₂, significantly deshielded. |

| H-e (Exocyclic CH₂) | ~3.4-3.6 | Multiplet (m) | 2H | Methylene protons adjacent to the carbamate N-H. |

| H-f (Pyrrolidine C2) | ~3.7-3.9 | Multiplet (m) | 1H | Methine proton, deshielded by both the N⁺H₂ and the CH₂NHBoc group. |

| H-g (Carbamate NH) | ~5.0-5.5 | Broad Triplet (br t) | 1H | Carbamate proton, coupling to the exocyclic CH₂. |

| H-h (Pyrrolidine N⁺H₂) | ~8.5-9.5 | Broad Singlet (br s) | 2H | Protons on the positively charged nitrogen, highly deshielded and often broad due to exchange. |

Table 3: Predicted ¹H NMR data for this compound (in DMSO-d₆).

¹³C NMR: The Carbon Skeleton

The Causality of Choice: ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule, providing a map of the carbon backbone.

Expected Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 (t-Bu CH₃) | ~28.5 | tert-Butyl methyl carbons.[4] |

| C-2, C-3 (Pyrrolidine C3, C4) | ~23-30 | Pyrrolidine ring methylene carbons. |

| C-4 (Exocyclic CH₂) | ~44.0 | Exocyclic methylene carbon. |

| C-5 (Pyrrolidine C5) | ~46.0 | Pyrrolidine carbon adjacent to the ammonium nitrogen.[4] |

| C-6 (Pyrrolidine C2) | ~57.0 | Pyrrolidine methine carbon, attached to two nitrogen-bearing groups.[4] |

| C-7 (t-Bu Quaternary) | ~79.0 | Quaternary carbon of the Boc group.[4] |

| C-8 (Carbamate C=O) | ~156.0 | Carbamate carbonyl carbon, highly deshielded.[4] |

Table 4: Predicted ¹³C NMR data for this compound (in DMSO-d₆).

2D NMR: Assembling the Pieces

While 1D NMR provides lists of protons and carbons, 2D NMR experiments reveal how they are connected. This is the definitive step that transforms spectral data into a molecular structure.

The Causality of Choice:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is essential for tracing the spin systems within the pyrrolidine ring and the side chain.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of the carbon signals based on the more easily interpreted proton spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the key experiment for connecting the distinct fragments of the molecule, such as linking the tert-butyl group to the carbamate carbonyl and the exocyclic methylene group to the pyrrolidine ring.

Protocol: NMR Experiment Suite

-

Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is ideal for observing exchangeable protons like N-H).

-

1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra to serve as references.

-

2D COSY Acquisition: Run a standard gradient-selected COSY experiment.

-

2D HSQC Acquisition: Run a standard gradient-selected HSQC experiment optimized for one-bond J(CH) coupling (~145 Hz).

-

2D HMBC Acquisition: Run a standard gradient-selected HMBC experiment optimized for long-range couplings (typically 4-8 Hz).

-

Data Analysis: Systematically analyze the cross-peaks in each 2D spectrum to build the molecular framework piece by piece, as illustrated in the workflow below.

Chapter 3: Integrated Data Analysis & Workflow

No single technique provides the complete picture. The power of this methodology lies in the integration of all data points into a single, self-consistent structural hypothesis. The following workflow illustrates this logical progression.

A logical workflow for structure elucidation.

Connecting the Dots with 2D NMR:

-

COSY: Will show correlations between H-f <> H-d and H-b <> H-c, confirming the pyrrolidine ring's proton network. It will also show H-e <> H-g, confirming the side-chain connectivity.

-

HSQC: Will link each of these proton signals to their respective carbons (C-6, C-5, C-3, C-4, C-4, etc.), allowing for confident assignment of the ¹³C spectrum.

-

HMBC (The Crucial Links): This experiment provides the final, irrefutable connections:

-

A cross-peak from the tert-butyl protons (H-a) to the carbamate carbonyl (C-8) confirms the Boc group structure.

-

A cross-peak from the exocyclic methylene protons (H-e) to the carbamate carbonyl (C-8) links the side-chain to the Boc group.

-

A cross-peak from the exocyclic methylene protons (H-e) to the pyrrolidine methine carbon (C-6) connects the entire side-chain to the ring at the C2 position.

-

Conclusion

The structure elucidation of this compound is achieved not by a single measurement, but by the systematic and logical integration of orthogonal analytical techniques. This guide demonstrates a robust workflow that begins with establishing the molecular formula and identifying key functional groups via HRMS and FTIR. It then employs a comprehensive suite of 1D and 2D NMR experiments to meticulously map the atomic connectivity. Each step provides a piece of the puzzle, and the final structure is only confirmed when it is consistent with every piece of spectroscopic evidence. This self-validating approach ensures the highest level of scientific integrity, which is paramount for researchers, scientists, and drug development professionals who rely on the absolute structural certainty of their chemical matter.

References

-

Macmillan Group, Princeton University. Supplementary Information. Nature. [Link]

-

PubChem. tert-Butyl (((2S)-pyrrolidin-2-yl)methyl)carbamate. National Center for Biotechnology Information. [Link]

-

PubChem. (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride. National Center for Biotechnology Information. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Ismail, D., et al. (2022). Spectroscopic Fingerprinting Combined with Chemometrics for Pesticide Residue Screening on Organic Produce. Malaysian Journal of Analytical Sciences, 26(1), 83-96. [Link]

-

Hansen, P. E., & Spanget-Larsen, J. (2017). NMR Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. John Wiley & Sons. [Link]

-

Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. [Link]

Sources

- 1. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study [mdpi.com]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. benchchem.com [benchchem.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. rsc.org [rsc.org]

- 6. On-Line Composition Analysis of Complex Hydrocarbon Streams by Time-Resolved Fourier Transform Infrared Spectroscopy and Ion–Molecule Reaction Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of tert-Butyl (S)-(Pyrrolidin-2-ylmethyl)carbamate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride is a chiral building block of significant interest in medicinal chemistry and drug development. Its pyrrolidine scaffold is a common motif in a wide array of biologically active molecules and approved pharmaceuticals. The presence of a primary amine protected by a tert-butyloxycarbonyl (Boc) group, along with a secondary amine within the pyrrolidine ring, makes it a versatile intermediate for the synthesis of complex nitrogen-containing heterocycles. This guide provides a comprehensive overview of a reliable and scalable synthetic route to this valuable compound, starting from the readily available amino acid derivative, L-prolinamide.

Synthetic Strategy: A Two-Step Approach from L-Prolinamide

The most common and efficient pathway for the synthesis of (S)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride involves a two-step sequence starting from L-prolinamide. This strategy leverages a powerful reducing agent to convert the primary amide to an amine, followed by a selective protection of the newly formed primary amine.

Overall Synthetic Transformation

Caption: Overall synthetic workflow.

Part 1: Reduction of L-Prolinamide to (S)-(Pyrrolidin-2-yl)methanamine

The initial and most critical step is the reduction of the primary amide functionality of L-prolinamide to a primary amine. For this transformation, lithium aluminum hydride (LiAlH₄) is the reagent of choice due to its high reactivity towards amides.

The Causality Behind Experimental Choices

-

Choice of Reducing Agent: Lithium aluminum hydride is a potent nucleophilic reducing agent capable of reducing amides, which are generally resistant to milder reagents like sodium borohydride.[1][2] The mechanism involves the initial complexation of the aluminum to the carbonyl oxygen, followed by the delivery of a hydride ion to the carbonyl carbon.[3] Subsequent collapse of the tetrahedral intermediate and further reduction of the resulting iminium ion leads to the desired amine.[1]

-

Solvent Selection: Anhydrous tetrahydrofuran (THF) is the preferred solvent for LiAlH₄ reductions. It is an aprotic ether that is relatively unreactive towards the reducing agent and effectively solubilizes both the LiAlH₄ and the starting material. The use of an anhydrous solvent is crucial to prevent the violent reaction of LiAlH₄ with water, which would also consume the reagent.

-

Reaction Temperature and Quenching: The reaction is typically carried out at reflux to ensure complete conversion. The workup procedure requires careful quenching of the excess LiAlH₄ and the aluminate complexes formed during the reaction. A sequential addition of water and a sodium hydroxide solution is a standard and safe method for this purpose.

Experimental Protocol: Reduction of L-Prolinamide

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer is charged with a suspension of lithium aluminum hydride (2.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Addition of L-Prolinamide: L-prolinamide (1.0 eq.) is added portion-wise to the stirred suspension of LiAlH₄ in THF at 0 °C under a nitrogen atmosphere.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the flask is cooled in an ice bath. The excess LiAlH₄ and the aluminum salts are quenched by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water.

-

Isolation: The resulting granular precipitate is filtered off and washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude (S)-(pyrrolidin-2-yl)methanamine as an oil. This intermediate is often used in the next step without further purification.

Part 2: Selective Boc Protection of (S)-(Pyrrolidin-2-yl)methanamine

The second step involves the selective protection of the primary amine of the diamine intermediate with a tert-butyloxycarbonyl (Boc) group. Di-tert-butyl dicarbonate (Boc₂O) is the most commonly used reagent for this purpose.

The Causality Behind Experimental Choices

-

Selective Protection: The primary amine is more sterically accessible and generally more nucleophilic than the secondary amine within the pyrrolidine ring, allowing for selective protection under controlled conditions.

-

Reagent and Conditions: Di-tert-butyl dicarbonate is an effective and easy-to-handle Boc-protecting reagent.[4][5] The reaction is typically carried out in a solvent such as dichloromethane (DCM) or a mixture of water and THF at room temperature.[6][7] The use of a base, such as triethylamine or sodium bicarbonate, is often employed to neutralize the acid generated during the reaction, although the reaction can also proceed without a base.

Experimental Protocol: Boc Protection

-

Reaction Setup: The crude (S)-(pyrrolidin-2-yl)methanamine (1.0 eq.) is dissolved in dichloromethane (DCM).

-

Reagent Addition: To the stirred solution, di-tert-butyl dicarbonate (1.0-1.1 eq.) dissolved in DCM is added dropwise at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction progress is monitored by TLC.

-

Work-up: Upon completion, the reaction mixture is washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure (S)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate.

Part 3: Formation of the Hydrochloride Salt

The final step is the conversion of the purified Boc-protected amine into its hydrochloride salt to improve its stability and handling properties.

Experimental Protocol: Hydrochloride Salt Formation

-

Dissolution: The purified (S)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate is dissolved in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Acidification: A solution of hydrochloric acid in an organic solvent (e.g., 2 M HCl in diethyl ether) is added dropwise to the stirred solution at 0 °C.

-

Precipitation and Isolation: The hydrochloride salt typically precipitates out of the solution. The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield (S)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride as a white solid.

Characterization of (S)-tert-Butyl (Pyrrolidin-2-ylmethyl)carbamate Hydrochloride

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₂₁ClN₂O₂ |

| Molecular Weight | 236.74 g/mol |

| Appearance | White to off-white solid |

Spectroscopic Data (of the free base)

-

¹H NMR (CDCl₃, 500 MHz): δ 3.87 – 3.78 (m, 1H), 3.73 – 3.63 (m, 2H), 3.40 – 3.26 (m, 2H), 1.99 – 1.73 (m, 4H), 1.67 – 1.48 (m, 3H), 1.46 (s, 9H), 1.45 – 1.32 (m, 1H).

-

¹³C NMR (CDCl₃, 126 MHz): δ 155.0, 79.3, 62.8, 56.9, 46.4, 31.0, 30.6, 29.3, 28.7, 23.6.

-

IR (film): νmax 3428, 2971, 2872, 1692, 1478, 1457, 1366, 1251, 1169 cm⁻¹.

-

Mass Spectrometry (ESI-TOF): m/z calcd. for C₁₀H₂₀N₂O₂Na ([M+Na]⁺) 223.1417, found 223.1421.

Safety Considerations

-

Lithium Aluminum Hydride: LiAlH₄ is a highly reactive and pyrophoric solid. It reacts violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves, must be worn.

-

Di-tert-butyl dicarbonate: Boc₂O is a moisture-sensitive solid and an irritant. Handle in a well-ventilated area and avoid inhalation of dust.

-

Hydrochloric Acid: Concentrated solutions of HCl are corrosive and can cause severe burns. Handle with appropriate PPE in a fume hood.

Conclusion

The synthesis of (S)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride from L-prolinamide is a robust and efficient process that provides access to a valuable chiral building block for drug discovery and development. This guide has detailed a reliable synthetic route, explained the rationale behind the experimental choices, and provided comprehensive protocols for each step. By following these procedures and adhering to the necessary safety precautions, researchers can confidently synthesize this important intermediate for their research endeavors.

References

-

Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. [Link]

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

(S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride. PubChem. [Link]

-

Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. CORE. [Link]

-

Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]

-

Boc Deprotection Mechanism - HCl. Common Organic Chemistry. [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

-

Reduction of Amides to Amines. Master Organic Chemistry. [Link]

-

Supporting Information. [Link]

-

Reduction of Amides using LiAlH4 to amines. University of Calgary. [Link]

-

Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

-

Advanced Pyrrolidine-Carbamate Self-Immolative Spacer with Tertiary Amine Handle Induces Superfast Cyclative Drug Release. AIR Unimi. [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

-

Organic Syntheses Procedure. [Link]

-

Selective Mono‐BOC Protection of Diamines. ResearchGate. [Link]

-

(S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate. iChemical. [Link]

-

tert-Butyl (((2S)-pyrrolidin-2-yl)methyl)carbamate. PubChem. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Chiral Derivatization Method for the Separation of Enantiomers of L- Prolinamide by Reverse Phase HPLC. Juniper Publishers. [Link]

- Method for purifying L-prolinamide.

-

Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]

-

tert-Butyl carbamate. National Institute of Standards and Technology. [Link]

-

tert-Butyl n-methyl-n-[[(2s)-pyrrolidin-2-yl]methyl]carbamate. PubChemLite. [Link]

-

(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride. PubChem. [Link]

-

Synthesis and characterization of metal dithiocarbamate derivatives of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline. National Institutes of Health. [Link]

-

(S)-Methyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester. PubChem. [Link]

-

Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry. [Link]

-

tert-Butyl (2-hydroxy-1-phenylethyl)carbamate. PubChem. [Link]

-

Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. National Institutes of Health. [Link]

-

Synthesis, Characterization, Theoretical Crystal Structure, and Antibacterial Activities of Some Transition Metal Complexes of the Thiosemicarbazone (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide. ResearchGate. [Link]

Sources

- 1. Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride | C10H21ClN2O2 | CID 44828652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. rsc.org [rsc.org]

- 6. (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride | C10H21ClN2O2 | CID 44828651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

Tert-butyl (pyrrolidin-2-ylmethyl)carbamate Hydrochloride: A Foundational Building Block in Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride is not a therapeutic agent with a direct mechanism of action, but rather a cornerstone of synthetic medicinal chemistry. Its value lies in its unique combination of a stereodefined pyrrolidine scaffold and a strategically protected primary amine. This guide elucidates the "mechanism of utility" of this compound, detailing how its distinct chemical features are leveraged by researchers to construct complex, high-value pharmaceutical agents. We will explore the strategic role of the Boc-protecting group, the pharmacological significance of the pyrrolidine core, and provide validated experimental protocols for its application in synthetic workflows. This document serves as a technical resource for professionals engaged in the design and synthesis of novel therapeutics.

Introduction: The Strategic Importance of a Versatile Intermediate

In the intricate process of drug discovery, the final bioactive molecule is often the result of a multi-step synthetic journey. The efficiency and success of this journey depend critically on the quality and design of the starting materials. This compound is a prime example of such a crucial intermediate. It is a chiral building block widely used in the synthesis of a diverse range of pharmaceutical compounds.

Its structure, featuring a pyrrolidine ring, a protected primary amine, and a defined stereocenter, makes it an invaluable precursor for molecules targeting various disease pathways, including certain antivirals, and enzyme inhibitors such as dipeptidyl peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes. The hydrochloride salt form enhances the compound's stability and handling properties, making it suitable for storage and use in various reaction conditions.

This guide will deconstruct the molecule's utility, providing not just protocols, but the underlying chemical logic that makes it a preferred choice for medicinal chemists.

Deconstructing the Molecular Architecture: A Synthesis of Function

The efficacy of tert-butyl (pyrrolidin-2-ylmethyl)carbamate as a synthetic tool stems from the specific functions of its constituent parts: the Boc-protected amine and the pyrrolidine scaffold.

The tert-Butyloxycarbonyl (Boc) Protecting Group: Enabling Regioselective Chemistry

The primary amine on the methyl substituent of the pyrrolidine ring is a highly reactive nucleophile. In a multi-step synthesis, this reactivity must be temporarily masked to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group serves as an ideal "switch" for this purpose.

-

Expertise & Causality: The choice of the Boc group is deliberate. Its bulky tert-butyl component provides steric hindrance, effectively shielding the nitrogen's lone pair. Critically, the carbonate linkage makes it stable to a wide range of reaction conditions, including basic, hydrogenolytic, and mildly acidic environments. However, it is exquisitely sensitive to strong acids (e.g., trifluoroacetic acid or hydrochloric acid), which cleanly cleave it to release the free amine, carbon dioxide, and isobutylene. This orthogonal deprotection strategy is fundamental to modern synthetic chemistry, allowing chemists to selectively unmask the amine at the precise, desired step of a synthetic sequence.

The Pyrrolidine Scaffold: A Privileged Pharmacophore

The pyrrolidine ring is not merely an inert scaffold; it is classified as a "privileged structure" in medicinal chemistry. This means it is a recurring motif in successful drugs, capable of interacting with a wide variety of biological targets.

-

Trustworthiness & Authoritative Grounding: The five-membered, saturated nitrogen heterocycle provides a rigid, three-dimensional structure that can effectively orient key functional groups to fit into the binding pockets of enzymes and receptors. Its nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating crucial interactions with protein residues. Furthermore, the pyrrolidine ring is a bioisostere for the proline residue in peptides, making it a key component in the design of peptidomimetic drugs, such as DPP-4 inhibitors.

The diagram below illustrates the strategic value of this building block, highlighting the functional roles of its key components.

Caption: Functional deconstruction of the title compound.

Application in Synthesis: A Validated Workflow

The primary application of this compound is in nucleophilic substitution and coupling reactions following the deprotection of the amine. Below, we outline the standard, self-validating protocol for its use in a typical amide bond formation sequence, a cornerstone reaction in drug synthesis.

Experimental Protocol: Boc Deprotection and Amide Coupling

This two-step workflow demonstrates the controlled unmasking and subsequent reaction of the amine functionality.

Step 1: Boc Deprotection (Acid-Mediated)

-

Objective: To selectively remove the Boc protecting group to yield the free primary amine.

-

Methodology:

-

Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane (approx. 0.1-0.5 M concentration).

-

To the stirred solution, add an excess of a strong acid. A common choice is 4M HCl in dioxane (4-5 eq) or trifluoroacetic acid (TFA) (10-20 eq).

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed. The product, (pyrrolidin-2-yl)methanamine, will have a much lower Rf value on silica gel compared to the Boc-protected starting material.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The product is typically obtained as the hydrochloride or trifluoroacetate salt and is often used in the next step without further purification.

-

Step 2: Amide Bond Formation (Peptide Coupling)

-

Objective: To couple the newly liberated amine with a carboxylic acid to form a stable amide bond.

-

Methodology:

-

In a separate flask, dissolve the carboxylic acid (1.0 eq) in an aprotic solvent like DCM or dimethylformamide (DMF).

-

Add a coupling agent, such as HATU (1.1 eq) or EDC (1.2 eq) in combination with HOBt (1.2 eq).

-

Add a non-nucleophilic base, typically diisopropylethylamine (DIPEA) (3.0 eq), to activate the carboxylic acid and neutralize the amine salt. Stir for 15-30 minutes to form the activated ester.

-

Add a solution of the deprotected amine salt from Step 1 to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature for 4-16 hours.

-

Self-Validation Checkpoint: Monitor the reaction by LC-MS to confirm the formation of the desired product, identified by its unique molecular weight.

-

Upon completion, perform an aqueous workup to remove the coupling reagents and base. Purify the crude product using flash column chromatography or preparative HPLC to yield the final amide.

-

The following diagram illustrates this critical two-step synthetic workflow.

Caption: A standard synthetic workflow utilizing the title compound.

Summary of Physicochemical Properties

For effective use in experimental design, a clear understanding of the compound's properties is essential.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-(pyrrolidin-2-ylmethyl)carbamate hydrochloride | PubChem |

| CAS Number | 129294-32-8 | PubChem |

| Molecular Formula | C10H21ClN2O2 | PubChem |

| Molecular Weight | 236.74 g/mol | PubChem |

| Appearance | White to off-white solid | Commercial Suppliers |

| Solubility | Soluble in water, methanol, and dichloromethane | General Chemical Knowledge |

Conclusion

This compound represents a powerful tool in the arsenal of the medicinal chemist. Its lack of a direct pharmacological "mechanism of action" is irrelevant to its profound impact on drug discovery. The true value of this molecule is its "mechanism of utility"—a sophisticated design that offers a stable, chiral pyrrolidine core and a selectively revealable nucleophilic handle. By understanding the principles of Boc protection and the privileged nature of the pyrrolidine scaffold, researchers can strategically and efficiently construct novel, complex, and stereochemically defined molecules with high therapeutic potential. This building block will undoubtedly continue to play a vital role in the synthesis of the next generation of innovative medicines.

An In-depth Technical Guide to tert-Butyl (Pyrrolidin-2-ylmethyl)carbamate Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride, a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. We will delve into its chemical properties, commercial availability, synthesis, quality control, and applications, offering field-proven insights for its effective utilization in research and development.

Introduction: The Strategic Importance of Chiral Pyrrolidines

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational rigidity and ability to present substituents in a well-defined three-dimensional space make it an ideal template for designing molecules that interact with biological targets with high affinity and selectivity. When functionalized, such as with a protected aminomethyl group at the 2-position, it becomes a versatile synthon for constructing more complex molecular architectures.

The introduction of a tert-butoxycarbonyl (Boc) protecting group on the aminomethyl side chain is a strategic choice. The Boc group is widely utilized in peptide and medicinal chemistry due to its stability under a broad range of reaction conditions and its facile, selective removal under acidic conditions.[1][2] This allows for the selective unmasking of the primary amine for further elaboration, a crucial feature in multi-step syntheses. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics as a crystalline solid.

This guide will focus on the commercially available hydrochloride salt of tert-butyl (pyrrolidin-2-ylmethyl)carbamate, exploring its properties and applications, with a particular emphasis on the stereochemically pure forms which are critical for developing stereospecific drugs.

Chemical Properties and Stereoisomers

This compound is a chiral molecule, and its biological activity is often dependent on its stereochemistry. The two enantiomers, (S) and (R), are commercially available, as is the racemate.

| Property | (S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride | (R)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride |

| Molecular Formula | C₁₀H₂₁ClN₂O₂ | C₁₀H₂₁ClN₂O₂ |

| Molecular Weight | 236.74 g/mol [3] | 236.74 g/mol |

| CAS Number | 1070968-08-9[3] | 1070295-76-9[4] |

| Appearance | White to off-white solid | White to off-white solid |

| Purity (typical) | ≥97%[3] | ≥97% |

It is crucial for researchers to select the appropriate stereoisomer for their specific application, as the biological activity of the final compound can be highly dependent on the stereochemistry of the pyrrolidine core.

Commercial Availability and Sourcing

This compound is readily available from a variety of chemical suppliers catering to the research and pharmaceutical industries. When sourcing this building block, it is important to consider not only the price but also the purity, enantiomeric excess (for chiral isomers), and the quality of the accompanying analytical data.

Key Supplier Considerations:

-

Purity: Look for suppliers that provide a certificate of analysis (CoA) with detailed purity information, typically determined by HPLC or GC.

-

Enantiomeric Purity: For chiral applications, the enantiomeric excess (e.e.) is a critical parameter. This is often determined by chiral HPLC.

-

Analytical Data: Reputable suppliers will provide access to analytical data such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity of the compound.[5][6]

-

Scalability: For drug development projects, it is important to choose a supplier who can provide the material in larger quantities as the project progresses from discovery to clinical development. Many suppliers offer bulk quotes upon request.[3][7]

Representative Suppliers:

-

ChemUniverse[3]

-

BLDpharm[5]

-

Santa Cruz Biotechnology[8]

-

AChemBlock[9]

-

Shanghai Aladdin Biochemical Technology Co., LTD.[10]

Synthesis and Quality Control

Understanding the synthesis of this compound is essential for anticipating potential impurities and for developing appropriate quality control methods. A common synthetic approach involves the reduction of a protected proline derivative followed by Boc protection of the resulting primary amine.

Caption: Generalized synthetic workflow for this compound.

Protocol for Quality Control Analysis:

A robust quality control workflow is essential to ensure the identity, purity, and enantiomeric integrity of the starting material.

Caption: Quality control workflow for incoming this compound.

Step-by-Step Protocol for Purity Analysis by HPLC:

-

Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of a suitable solvent system (e.g., 50:50 acetonitrile:water) to prepare a 1 mg/mL stock solution. Further dilute as necessary.

-

HPLC System: A standard reverse-phase HPLC system with a C18 column is typically used.

-

Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid or formic acid) and acetonitrile (with 0.1% trifluoroacetic acid or formic acid) is commonly employed.

-

Detection: UV detection at a wavelength of 210-220 nm is suitable for detecting the carbamate functionality.

-

Analysis: Inject the sample and analyze the chromatogram for the area of the main peak relative to the total area of all peaks to determine the purity.

Applications in Drug Discovery and Development

The utility of this compound as a building block stems from the synthetic versatility of the pyrrolidine scaffold and the strategically placed protected amine. The carbamate group is a key structural motif in many approved drugs and is often used as a stable surrogate for a peptide bond.[1]

Example Application: Synthesis of a Hypothetical Kinase Inhibitor

This example illustrates how the title compound can be used in the synthesis of a more complex molecule.

Caption: Synthetic scheme utilizing (S)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride.

The Boc-protected amine allows for the pyrrolidine nitrogen to be selectively functionalized first, for instance, through reductive amination or acylation. Subsequently, the Boc group can be removed to reveal the primary amine, which can then undergo a variety of transformations, such as amide bond formation, sulfonylation, or reductive amination with another aldehyde or ketone. This stepwise functionalization provides a high degree of control over the final molecular structure.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and disposal.

General Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area, such as a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its commercial availability in stereochemically pure forms, coupled with the reliable chemistry of the Boc protecting group, makes it an attractive starting material for drug discovery and development programs. A thorough understanding of its properties, synthesis, and quality control is paramount for its successful application in the laboratory.

References

-

(S)-TERT-BUTYL (PYRROLIDIN-2-YLMETHYL)CARBAMATE HYDROCHLORIDE [P86400]. ChemUniverse. Available at: [Link]

-

(R)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride, CAS No. 1070295-76-9. Angene. Available at: [Link]

-

tert-butyl N-[(2-methylpyrrolidin-2-yl)methyl]carbamate. ECHA. Available at: [Link]

-

tert-butyl N-[(2R)-pyrrolidin-2-ylmethyl]carbamate, min 97%, 10 grams. CP Lab Safety. Available at: [Link]

-

1070968-08-9|(S)-tert-Butyl (Pyrrolidin-2-ylmethyl)carbamate Hydrochloride. BIOFOUNT. Available at: [Link]

-

T. Ghosh, A. K. Chakraborti. Organic Carbamates in Drug Design and Medicinal Chemistry. Perspectives in Medicinal Chemistry, 2014, 6, 1-20. Available at: [Link]

- Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.

-

Tert-butyl n-[(2-methylpyrrolidin-2-yl)methyl]carbamate. PubChem. Available at: [Link]

-

Tert-butyl n-methyl-n-[[(2s)-pyrrolidin-2-yl]methyl]carbamate. PubChem. Available at: [Link]

-

(S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride. Yongcan Bio-Chem. Available at: [Link]

-

Request A Quote. ChemUniverse. Available at: [Link]

-

tert-butyl N-methyl-N-[(pyrrolidin-2-yl)methyl]carbamate, min 97%, 1 gram. CP Lab Safety. Available at: [Link]

- Processes for preparing (r)-2-methylpyrrolidine and (s). Google Patents.

-

I. A. J. M. Bakht, et al. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Drug Targets, 2017, 18(12), 1436-1451. Available at: [Link]

-

(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride. PubChem. Available at: [Link]

-

Request Bulk Quote. ChemUniverse. Available at: [Link]

-

Tert-butyl n-methyl-n-(pyrrolidin-3-ylmethyl)carbamate. PubChem. Available at: [Link]

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemuniverse.com [chemuniverse.com]

- 4. (R)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride, CAS No. 1070295-76-9 - iChemical [ichemical.com]

- 5. 1070968-08-9|(S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride|BLD Pharm [bldpharm.com]

- 6. 141774-70-1|(S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate|BLD Pharm [bldpharm.com]

- 7. chemuniverse.com [chemuniverse.com]

- 8. scbt.com [scbt.com]

- 9. (S)-tert-Butyl pyrrolidin-2-ylmethylcarbamate 95% | CAS: 141774-70-1 | AChemBlock [achemblock.com]

- 10. (S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride CAS number information

An In-Depth Technical Guide to tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride

Introduction

In the landscape of modern drug discovery and synthetic chemistry, the precise assembly of molecular architecture is paramount. Chiral building blocks—pre-synthesized, enantiomerically pure molecules—are indispensable tools that enable the efficient construction of complex therapeutic agents. Among these, this compound stands out as a versatile and highly valuable synthon. This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals.

The molecule's utility is rooted in its trifunctional nature: a robust pyrrolidine scaffold, a chiral center that dictates stereospecific interactions, and a Boc-protected primary amine that allows for controlled, sequential reactions. The hydrochloride salt form enhances its stability and simplifies handling as a solid. This combination makes it a cornerstone intermediate for synthesizing a diverse range of biologically active compounds, where the pyrrolidine ring is a common motif in successful pharmaceuticals. This document will explore its chemical properties, strategic applications, synthesis, and safe handling, providing a comprehensive resource for its effective use in the laboratory.

Core Chemical Identity and Properties

The designation this compound can refer to its racemic form or, more commonly in drug development, to one of its specific stereoisomers. The stereochemistry is critical, as biological systems are exquisitely sensitive to the three-dimensional arrangement of atoms. The (S)-isomer is frequently utilized in synthetic pathways.

| Property | Data | Source(s) |

| Chemical Name | (S)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride | [1] |

| IUPAC Name | tert-butyl N-[[(2S)-pyrrolidin-2-yl]methyl]carbamate;hydrochloride | [2][3] |

| CAS Number | 1070968-08-9 ((S)-isomer hydrochloride) | [4][1][3][5] |

| 1070295-76-9 ((R)-isomer hydrochloride) | [6] | |

| 141774-70-1 ((S)-isomer, free base) | ||

| Molecular Formula | C₁₀H₂₀N₂O₂ · HCl | [4] |

| Molecular Weight | 236.74 g/mol | [4][2] |

| MDL Number | MFCD11101393 ((S)-isomer hydrochloride) | [4] |

| Appearance | White to off-white crystalline solid (typical) | [7] |

| Purity | Commercially available at ≥97% | [4] |

Structural Significance

The molecule's structure is key to its function as a synthetic intermediate. The diagram below illustrates the relationship between its core components and its overall utility.

Caption: A representative multi-step workflow for synthesizing the target compound.

Detailed Experimental Protocol

Objective: To synthesize (S)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride from (S)-Boc-proline.

Step 1: Reduction of (S)-Boc-Proline to (S)-Boc-Prolinol

-

To a stirred, cooled (0 °C) solution of (S)-Boc-proline (1.0 equiv.) in anhydrous tetrahydrofuran (THF), slowly add borane-tetrahydrofuran complex (BH₃·THF, ~1.2 equiv.).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of methanol at 0 °C.

-

Remove the solvent under reduced pressure. The residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude (S)-Boc-prolinol, which is often used without further purification.

Step 2 & 3: Conversion to Amine via Azide Intermediate

-

Dissolve the crude (S)-Boc-prolinol (1.0 equiv.) and triethylamine (1.5 equiv.) in dichloromethane (DCM) at 0 °C.

-

Add methanesulfonyl chloride (MsCl, 1.2 equiv.) dropwise and stir for 2 hours.

-

Wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

-

Dissolve the resulting mesylate in dimethylformamide (DMF) and add sodium azide (NaN₃, 2.0 equiv.). Heat the mixture to 60-70 °C for 8-12 hours.

-

After cooling, partition the mixture between diethyl ether and water. Extract, dry, and concentrate the organic phase to obtain the crude azide intermediate.

-

Dissolve the azide in methanol, add 10% Palladium on carbon (Pd/C, ~5 mol%), and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.

-

Filter the catalyst through Celite and concentrate the filtrate to yield the free base of the target molecule.

Step 4: Formation of the Hydrochloride Salt

-

Dissolve the crude amine from the previous step in a minimal amount of diethyl ether or ethyl acetate.

-

To this solution, add a 2M solution of HCl in diethyl ether dropwise until the solution becomes acidic and a precipitate forms.

-

Stir the resulting slurry for 1 hour at room temperature.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product, (S)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of the building block is a non-negotiable step before its inclusion in a synthetic campaign. Several suppliers offer analytical data such as NMR, HPLC, and LC-MS to validate their products. [5][8][9]

Standard QC Workflow

Caption: A standard workflow for the quality control and release of the chemical.

-

¹H and ¹³C NMR: Confirms the molecular structure and the ratio of organic components to any residual solvent.

-

LC-MS: Verifies the molecular weight of the free base cation (200.30 g/mol ).

-